

# p-Iodoclonidine hydrochloride CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *p-Iodoclonidine hydrochloride*

Cat. No.: *B010517*

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## An In-depth Technical Guide to p-Iodoclonidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **p-Iodoclonidine hydrochloride**, a critical tool in adrenergic receptor research. It details its chemical properties, pharmacological actions, and the experimental methodologies used to characterize its function.

## Core Chemical and Physical Data

**p-Iodoclonidine hydrochloride** is a high-affinity partial agonist for the  $\alpha_2$ -adrenergic receptor. [1][2][3] Its fundamental properties are summarized below. A minor discrepancy exists in the reported CAS numbers across suppliers.

Property	Value	Citations
Chemical Name	2-[(2,6-Dichloro-4-iodophenyl)imino]imidazoline hydrochloride	[1][4]
CAS Number	108294-53-7 or 108294-57-1	[1][2][4][5]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> Cl <sub>2</sub> IN <sub>3</sub> · HCl	[1][2]
Molecular Weight	392.45 g/mol	[1][4]
Appearance	White to off-white solid	
Solubility	Soluble in water	

## Pharmacological Profile

**p-Iodoclonidine hydrochloride** is recognized for its specific interaction with the  $\alpha$ 2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family associated with the Gi heterotrimeric G-protein.[3][6] Its partial agonist activity means that while it binds to the receptor with high affinity, it elicits a submaximal response compared to full agonists.

## Receptor Binding and Affinity

Radioligand binding assays are fundamental to characterizing the interaction of p-Iodoclonidine with its receptor. The iodinated form, p-[<sup>125</sup>I]iodoclonidine, is a key tool for these studies.

Parameter	Value	Target	Citations
K <sub>i</sub> (inhibition constant)	1.0 nM	α2-adrenergic receptor	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[7]</a>
K <sub>d</sub> (dissociation constant)	1.2 ± 0.1 nM	Human platelet membranes	<a href="#">[1]</a>
K <sub>d</sub> (dissociation constant)	0.5 ± 0.1 nM	α2B-AR in NG-10815 cell membranes	<a href="#">[1]</a> <a href="#">[3]</a>
Association Rate (k <sub>on</sub> )	8.0 ± 2.7 × 10 <sup>6</sup> M <sup>-1</sup> sec <sup>-1</sup>	Human platelet membranes	<a href="#">[1]</a>
Dissociation Rate (k <sub>off</sub> )	2.0 ± 0.8 × 10 <sup>-3</sup> sec <sup>-1</sup>	Human platelet membranes	<a href="#">[1]</a>

## Functional Activity

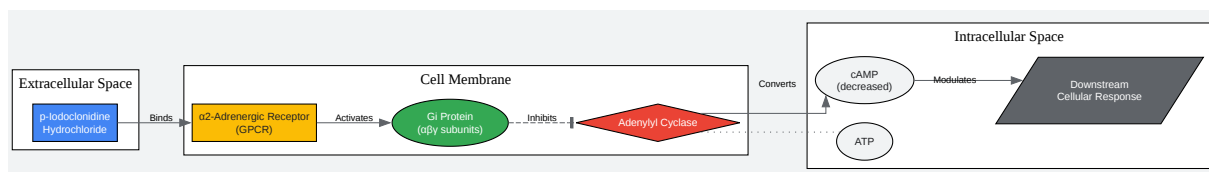
**p-Iodoclonidine hydrochloride** demonstrates a distinct functional profile as a partial agonist. It minimally inhibits adenylate cyclase on its own but modulates the effects of other signaling molecules.[\[2\]](#)[\[3\]](#)[\[7\]](#)

Assay	Effect	EC <sub>50</sub> / IC <sub>50</sub>	Citations
Adenylate Cyclase Inhibition	Minimal agonist activity	-	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[7]</a>
ADP-Induced Platelet Aggregation	Potentiation	1.5 μM	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a>
Epinephrine-Induced Aggregation	Inhibition	5.1 μM	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a>

## Signaling Pathway

**p-Iodoclonidine hydrochloride** exerts its effects by binding to the α2-adrenergic receptor, which is coupled to an inhibitory G-protein (Gi). This interaction inhibits the enzyme adenylyl

cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates various downstream cellular processes.



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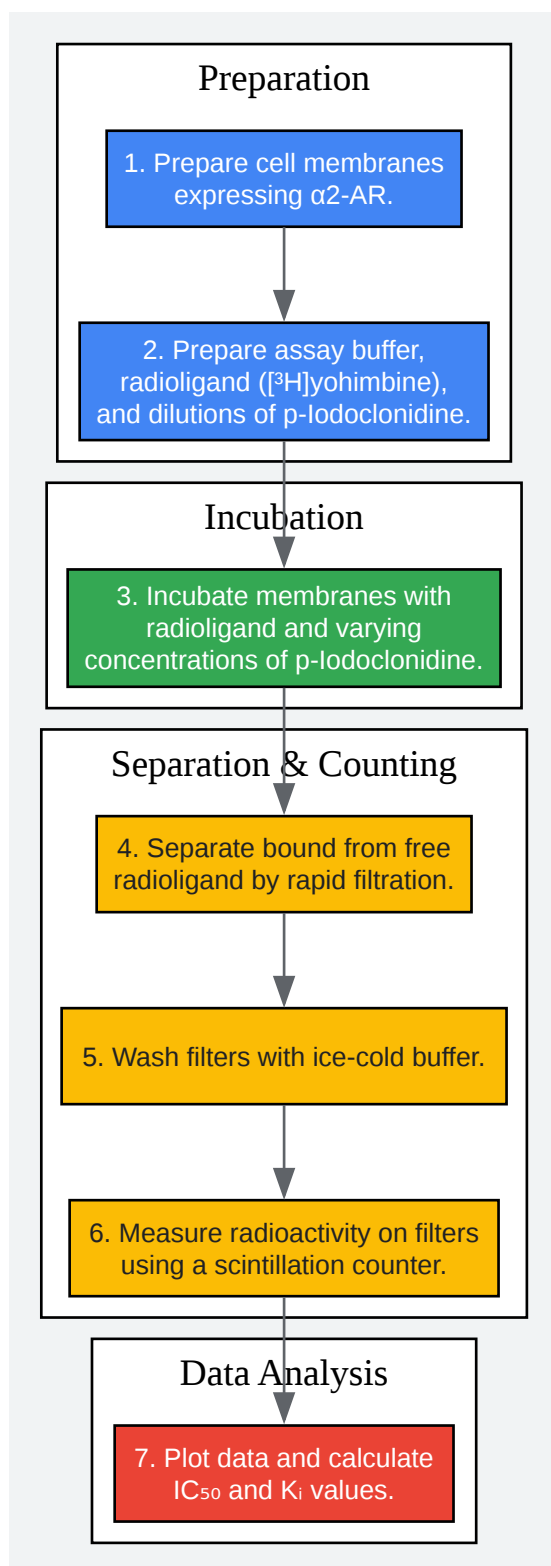
Caption: Signaling pathway of **p-Iodoclonidine hydrochloride**.

## Experimental Protocols

The following are generalized protocols based on standard methodologies for characterizing ligands like **p-Iodoclonidine hydrochloride**.

### Radioligand Binding Assay (Competition)

This protocol determines the binding affinity ( $K_i$ ) of **p-Iodoclonidine hydrochloride** by measuring its ability to compete with a known radioligand for binding to the α2-adrenergic receptor.



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Caption: Workflow for a competitive radioligand binding assay.

#### Methodology:

- **Membrane Preparation:** Homogenize tissues or cells expressing the  $\alpha_2$ -adrenergic receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in the assay buffer. Determine the protein concentration.
- **Assay Setup:** In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [ $^3\text{H}$ ]yohimbine), and a range of concentrations of unlabeled **p-Iodoclonidine hydrochloride**.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- **Filtration:** Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
- **Washing:** Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
- **Counting:** Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
- **Data Analysis:** Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the  $\text{IC}_{50}$ , from which the  $K_i$  can be calculated using the Cheng-Prusoff equation.

## Platelet Aggregation Assay

This functional assay measures the effect of **p-Iodoclonidine hydrochloride** on platelet aggregation induced by other agents.

#### Methodology:

- **Platelet-Rich Plasma (PRP) Preparation:** Obtain fresh whole blood and centrifuge at a low speed to separate the PRP.
- **Assay Procedure:** Place a sample of PRP in an aggregometer cuvette with a stir bar.

- Baseline Measurement: Record the baseline light transmittance through the PRP.
- Compound Addition: Add **p-Iodoclonidine hydrochloride** or vehicle control and incubate.
- Induction of Aggregation: Add a sub-maximal concentration of an aggregating agent like ADP or epinephrine to induce platelet aggregation.
- Measurement: Monitor the change in light transmittance as the platelets aggregate.
- Data Analysis: Quantify the extent of aggregation and compare the effects of different concentrations of **p-Iodoclonidine hydrochloride** to determine its potentiating or inhibitory effects.

This guide provides foundational information for the use of **p-Iodoclonidine hydrochloride** in a research setting. For specific applications, further optimization of these protocols may be necessary.

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